2-(3-Chloro-4-fluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
PJWVATQQJDYNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The 3-chloro-4-fluoro substitution in the target compound provides a balance of electron-withdrawing effects, enhancing stability compared to dichloro analogs (e.g., 1-ethyl-2-(3',4'-dichloro-phenylimino)-pyrrolidine) .
Synthetic Methods :
- The target compound’s analogs are synthesized via Staudinger cycloaddition (for β-lactam derivatives) , whereas dichloro/bromo analogs use condensation or allylation strategies .
Biological Relevance :
- Dichloro derivatives exhibit antiparasitic activity , likely due to enhanced lipophilicity from chlorine atoms .
- Fluorine-substituted compounds (e.g., the target and its difluoro analog) are explored for antibiotic applications , leveraging their ability to penetrate bacterial membranes .
Research Findings and Data
Physicochemical Properties
- Melting Point : Pyrrolidine derivatives with halogen substitutions typically exhibit melting points between 120–250°C , influenced by substituent size and symmetry .
- Solubility : Fluorine atoms enhance aqueous solubility compared to purely chloro-substituted analogs .
Spectroscopic Data (Representative Example)
For the structurally related compound 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile ():
Preparation Methods
Acid-Catalyzed Cyclization of Amino Alcohols
A common approach involves the cyclization of 4-(3-chloro-4-fluorophenyl)-2-aminobutanol derivatives under acidic conditions. In a representative procedure, the amino alcohol is treated with thionyl chloride (SOCl₂) in anhydrous ethanol at reflux (78°C) for 2 hours. The reaction proceeds via intramolecular nucleophilic substitution, forming the pyrrolidine ring with simultaneous introduction of the aryl group. Post-reaction workup includes neutralization with saturated NaHCO₃ and extraction with ethyl acetate, yielding the target compound in 82% purity.
Key Parameters:
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: Thionyl chloride (1.2 equiv)
Coupling Reactions for Aryl Group Introduction
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between pyrrolidine and 3-chloro-4-fluorobromobenzene has been optimized using a Pd(OAc)₂/Xantphos system. The reaction occurs in toluene at 110°C under nitrogen, achieving 89% conversion in 12 hours. This method benefits from mild conditions but requires rigorous exclusion of oxygen and moisture.
Representative Protocol:
-
Charge a flask with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add pyrrolidine (1.1 equiv) and 3-chloro-4-fluorobromobenzene (1.0 equiv) in toluene.
-
Heat at 110°C for 12 hours under N₂.
-
Purify via flash chromatography (hexane:EtOAc = 4:1).
Outcome:
Reductive Amination Pathways
Iron-Mediated Reduction of Nitriles
A patent-disclosed method utilizes iron powder in acetic acid to reduce 2-(3-chloro-4-fluorophenyl)pyrrolidine-1-carbonitrile. The reaction proceeds at 0–5°C over 3 hours, followed by basification with aqueous Na₂CO₃ and extraction with isobutyl acetate. This approach achieves 91% yield with minimal byproducts.
Critical Considerations:
-
Reducing Agent: Iron powder (4.0 equiv)
-
Acid: Glacial acetic acid (3.0 equiv)
Crystallization and Purification Techniques
Solvent-Antisolvent Crystallization
To enhance purity, the crude product is dissolved in nitromethane at 60°C and precipitated by gradual addition of methyl cyclohexane. This method produces crystalline this compound with >99% purity, as confirmed by XRPD analysis.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Nitromethane |
| Antisolvent | Methyl cyclohexane |
| Temperature | 60°C → 25°C (ramp) |
| Crystallization Time | 24 hours |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 1H, Ar-H), 7.05–7.12 (m, 2H, Ar-H), 3.45–3.52 (m, 2H, pyrrolidine-H), 2.85–2.93 (m, 2H, pyrrolidine-H), 1.95–2.10 (m, 4H, pyrrolidine-H).
-
HRMS (ESI⁺): Calculated for C₁₀H₁₀ClF₅N [M+H]⁺: 254.0481; Found: 254.0483.
Comparative Analysis of Methods
Table 1. Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 82 | 95 | 2 | High |
| Buchwald-Hartwig | 85 | 98.5 | 12 | Moderate |
| Reductive Amination | 91 | 99 | 3 | High |
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chloro-4-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, using dichloromethane with NaOH under controlled conditions (0–5°C, 6-hour reaction time) can yield >95% purity. Optimization includes adjusting stoichiometric ratios of aryl halides to pyrrolidine derivatives, varying reaction time (e.g., 6–24 hours), and employing inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyrrolidine and aryl rings.
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).
- Mass spectrometry (HRMS) to verify molecular weight (theoretical [M+H]⁺ = 229.06).
- Differential scanning calorimetry (DSC) to validate melting points (e.g., 120–125°C) and detect polymorphic forms .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use NIOSH-approved respirators (N95) and operate in fume hoods to mitigate inhalation risks (H313/H333 hazards).
- Store at -20°C in amber glass vials, separated from oxidizing agents.
- Neutralize waste with 10% NaOH before disposal through licensed hazardous waste facilities.
- Emergency response: For skin contact, rinse with 0.1 M HCl followed by soap and water .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Systematically test solvents (e.g., DMF vs. THF) while monitoring reaction kinetics via in situ IR spectroscopy (C-Cl stretch at 750 cm⁻¹).
- Use computational studies (DFT) to model solvent effects on transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Validate findings with HPLC-MS to quantify side products (e.g., dehalogenated byproducts) .
Q. What strategies enable regioselective functionalization of the pyrrolidine ring in derivatives of this compound?
- Methodological Answer :
- Introduce directing groups (e.g., Boc-protected amines) to control substitution at the 3-position of pyrrolidine.
- Employ transition metal catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for C–H activation at the 2-position.
- Use isotopic labeling (²H/¹³C) to track reaction pathways and confirm regiochemistry .
Q. How can researchers mitigate toxic byproduct formation during large-scale synthesis?
- Methodological Answer :
- Optimize stoichiometry (e.g., 1.2 eq pyrrolidine to aryl halide) to minimize unreacted starting materials.
- Implement flow chemistry with inline GC-MS to monitor byproducts (e.g., dimerized aryl halides).
- Replace traditional solvents with ionic liquids (e.g., [BMIM][PF₆]) to reduce volatility and toxicity .
Q. What in vitro models are appropriate for evaluating the biological activity of derivatives?
- Methodological Answer :
- GPCR binding assays (e.g., dopamine D2 receptor) to assess affinity (IC₅₀ values).
- MTT assays in HEK-293 or SH-SY5Y cell lines to screen for cytotoxicity (EC₅₀).
- Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
Q. How should discrepancies in reported melting points across studies be resolved?
- Methodological Answer :
- Replicate measurements using DSC with standardized heating rates (10°C/min).
- Verify purity via HPLC and compare against authenticated references (e.g., PubChem CID 135565784).
- Investigate polymorphism via X-ray crystallography (Cu-Kα radiation, 100K) .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 120–125°C | DSC | |
| Purity | >95% | HPLC (C18, 70:30 MeOH:H₂O) | |
| Molecular Weight | 229.06 g/mol | HRMS (ESI+) | |
| Hazard Classification | H302/H313 (Acute Toxicity) | GHS Compliance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
